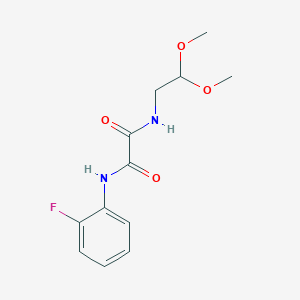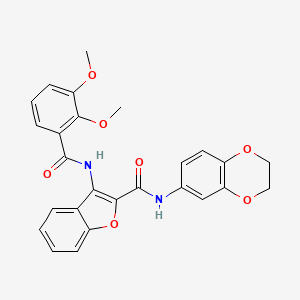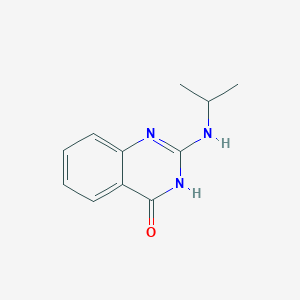![molecular formula C24H26N4O4S2 B2840203 ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 392293-26-4](/img/structure/B2840203.png)
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a tert-butylbenzoyl group, and an ethyl benzoate moiety.
Applications De Recherche Scientifique
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as neuraminidase . The role of these targets can vary, but they often play a crucial role in the progression of diseases.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Similar compounds have been found to affect pathways involving enzymes like neuraminidase . The downstream effects of these pathway alterations can vary widely, potentially leading to changes in cellular function or disease progression.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the tert-Butylbenzoyl Group: This step involves the acylation of the thiadiazole ring with 4-tert-butylbenzoyl chloride.
Formation of the Sulfanylacetyl Intermediate:
Coupling with Ethyl Benzoate: The final step involves the coupling of the intermediate with ethyl 4-aminobenzoate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Comparaison Avec Des Composés Similaires
ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate: This compound has a similar structure but lacks the thiadiazole ring.
Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate: This compound has a different acyl group and lacks the thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 4-[[2-[[5-[(4-tert-butylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-5-32-21(31)16-8-12-18(13-9-16)25-19(29)14-33-23-28-27-22(34-23)26-20(30)15-6-10-17(11-7-15)24(2,3)4/h6-13H,5,14H2,1-4H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXICRJNOGLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-diethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2840122.png)

![2-[3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate](/img/structure/B2840124.png)

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)




![1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea](/img/structure/B2840139.png)
![5-Methyl-2-(4-methyl-benzyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2840140.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840143.png)
